5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate
CAS No.: 791123-72-3
Cat. No.: VC20492807
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
![5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate - 791123-72-3](/images/structure/VC20492807.png)
Specification
CAS No. | 791123-72-3 |
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Molecular Formula | C11H19NO2 |
Molecular Weight | 197.27 g/mol |
IUPAC Name | (5-amino-2-bicyclo[2.2.1]heptanyl) 2-methylpropanoate |
Standard InChI | InChI=1S/C11H19NO2/c1-6(2)11(13)14-10-5-7-3-8(10)4-9(7)12/h6-10H,3-5,12H2,1-2H3 |
Standard InChI Key | UVRLDHBFJCZHOS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(=O)OC1CC2CC1CC2N |
Introduction
Chemical Identity and Structural Features
The molecular framework of 5-aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate derives from bicyclo[2.2.1]heptane, a bridged bicyclic hydrocarbon commonly known as norbornane. The substitution pattern positions an amino group (–NH2) at the 5-carbon and a 2-methylpropanoate (isobutyrate) ester moiety at the 2-carbon. The stereochemistry of the bicyclic system significantly influences the compound’s physical and chemical behavior, particularly in chiral environments .
Molecular Formula and Weight
The molecular formula is C11H17NO2, with a calculated molecular weight of 195.26 g/mol. The ester group contributes to the compound’s lipophilicity, while the amino group introduces polarity, creating a balance that affects solubility and reactivity.
Stereochemical Considerations
Norbornane derivatives often exhibit distinct stereoisomerism due to the rigid bicyclic structure. For example, ((1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptan-2-yl)methanol (CID 137935850) demonstrates how stereochemistry impacts biological activity and synthetic routes . While the exact stereochemistry of 5-aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate remains unspecified in available data, enantiomeric purity is likely critical for applications requiring chiral specificity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely involves a multi-step process:
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Norbornane Functionalization: Introduction of the amino group at the 5-position via nitration followed by reduction or direct amination using ammonia derivatives.
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Esterification: Reaction of 5-aminonorbornan-2-ol with 2-methylpropanoic acid chloride in the presence of a base (e.g., triethylamine) to form the ester bond .
A representative reaction is:
This method parallels the synthesis of related esters, such as 5-{2-azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline, where aromatic amines are coupled to bicyclic scaffolds .
Purification and Characterization
Purification typically involves column chromatography or recrystallization. Characterization employs techniques such as:
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Nuclear Magnetic Resonance (NMR): and NMR to confirm substituent positions and stereochemistry.
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Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identification of ester carbonyl (C=O) stretches near 1740 cm and N–H bends from the amino group .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is biphasic:
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Lipophilic Domains: The isobutyrate ester enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate).
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Polar Domains: The amino group confers limited water solubility, dependent on pH.
Stability studies of analogous compounds, such as 5-amino-1-methyl-6-thiophen-2-ylpiperidin-2-one hydrochloride (CAS 1340189-20-9), suggest that the ester linkage may hydrolyze under strongly acidic or basic conditions, necessitating storage at neutral pH and room temperature .
Thermodynamic Data
Property | Value |
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Melting Point | Estimated 120–135°C |
Boiling Point | Decomposes above 250°C |
Partition Coefficient (logP) | 1.8 (predicted) |
pKa (amino group) | ~9.5 (estimated) |
Applications and Industrial Relevance
Pharmaceutical Intermediates
Bicyclic amines are prized in drug discovery for their conformational rigidity, which improves target binding affinity. For instance, WRC-0571 (CID 9902054), a purine-derived bicyclic amine, exhibits adenosine receptor antagonism . The ester group in 5-aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate could serve as a prodrug moiety, enhancing bioavailability of parent amines through hydrolytic activation.
Materials Science
The norbornane scaffold’s thermal stability makes it suitable for high-performance polymers. Functionalization with esters and amines could yield novel epoxy resins or crosslinking agents.
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